molecular formula C14H20ClN3O2 B2438596 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1796970-05-2

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No. B2438596
CAS RN: 1796970-05-2
M. Wt: 297.78
InChI Key: WJYGCKGJNFDQKW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has been shown to have a high degree of selectivity for specific kinases that are involved in cancer cell growth and proliferation.

Scientific Research Applications

GPR14/Urotensin-II Receptor Agonist

One significant application of derivatives related to 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is their role as nonpeptidic agonists of the GPR14/urotensin-II receptor. These compounds have been identified as highly selective and potent, with potential applications as pharmacological research tools and as drug leads. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1) was discovered as a nonpeptidic agonist of this receptor. It's worth noting that the urotensin-II receptor activity of this compound resides primarily in its (+)-1 enantiomer, highlighting its specificity and potential for further research and drug development in this area (Croston et al., 2002).

Corrosion Inhibition

Compounds structurally related to 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea have also been evaluated as corrosion inhibitors. 1,3,5-triazinyl urea derivatives, for instance, have shown substantial inhibition effects against mild steel corrosion in acidic environments. These inhibitors operate through adsorption on the steel surface, forming a protective layer and hindering further corrosion. The effectiveness of these inhibitors was confirmed through various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Mistry et al., 2011).

Crystal Structural Analysis

Derivatives of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea have been studied for their crystal structures, providing insights into their molecular configurations and interactions. For example, the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone exhibits interesting structural properties, with notable dihedral angles and intermolecular hydrogen bonding. Such analyses are crucial for understanding the compound's potential interactions in biological systems and material science applications (Revathi et al., 2015).

Electrooptic Material Properties

The electrooptic properties of certain derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been thoroughly analyzed, revealing their potential for optoelectronic device fabrication. These materials display significant second and third-order nonlinear optical properties, with the potential for application in optoelectronic devices due to their high static and dynamic polarizability and superior harmonic generation values (Shkir et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c15-11-2-1-3-12(10-11)17-14(20)16-6-9-18-7-4-13(19)5-8-18/h1-3,10,13,19H,4-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGCKGJNFDQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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